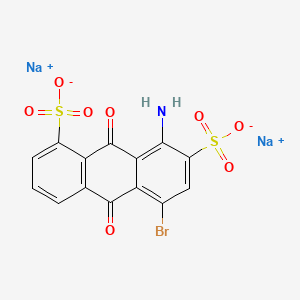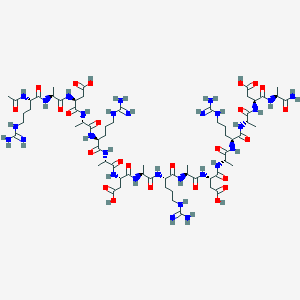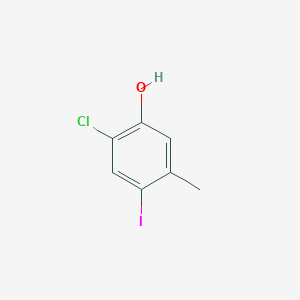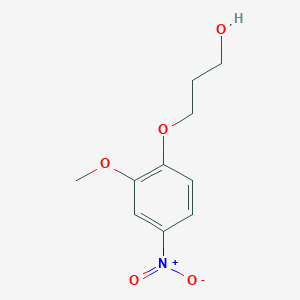![molecular formula C11H13NO2 B13142850 Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester](/img/structure/B13142850.png)
Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-amino-, methyl ester (chemical formula: C₈H₉NO₂) is a compound with various applications in chemistry, biology, and industry. It is also known by other names, including p-aminobenzoic acid methyl ester and methyl 4-aminobenzoate . This compound plays a crucial role in synthetic chemistry and has interesting properties due to its aromatic ring and amino group.
Preparation Methods
Synthetic Routes::
Acylation of Aniline: One common method involves the acylation of aniline (C₆H₅NH₂) with methyl chloroformate (ClCOOCH₃) or methyl benzoate (C₆H₅COOCH₃). The reaction proceeds under mild conditions, yielding the desired product.
Esterification: Another approach is the esterification of 4-aminobenzoic acid (p-aminobenzoic acid) with methanol (CH₃OH) using acid catalysts.
Industrial Production:: Industrial-scale production typically employs the esterification route due to its efficiency and scalability.
Chemical Reactions Analysis
Benzoic acid, 4-amino-, methyl ester undergoes various reactions:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding 4-aminobenzoic acid and methanol.
Oxidation: It can be oxidized to form the corresponding carboxylic acid (benzoic acid).
Substitution: The amino group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common reagents include acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., KMnO₄).
Major products:
- Hydrolysis: 4-aminobenzoic acid
- Oxidation: Benzoic acid
- Substitution: Various substituted derivatives
- Reduction: Methyl 4-aminobenzyl alcohol
Scientific Research Applications
Organic Synthesis: Used as a building block in the synthesis of other compounds.
Photostabilizer: Added to sunscreens and cosmetics to protect against UV radiation.
Antibacterial Agent: Exhibits antibacterial properties.
Medicine: Precursor for local anesthetics and antifolate drugs.
Mechanism of Action
The exact mechanism of action depends on the specific application. For instance:
- As a photostabilizer, it absorbs UV radiation and dissipates the energy harmlessly.
- In antibacterial applications, it interferes with bacterial metabolism or cell wall synthesis.
Comparison with Similar Compounds
Benzoic acid, 4-amino-, methyl ester is unique due to its combination of an aromatic ring, amino group, and ester functionality. Similar compounds include:
Benzoic acid, 4-methyl-, methyl ester: A related compound with a methyl group on the aromatic ring.
Other Amino Benzoates: Various derivatives with different substituents on the amino group.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 4-(3-aminoprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C11H13NO2/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-6H,1,7,12H2,2H3 |
InChI Key |
HHGGRKNHLQVIAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2-Aminobenzo[d]thiazol-7-yl)ethanone](/img/structure/B13142791.png)

![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)

![N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13142810.png)


![Tris[2,4,6-tri(propan-2-yl)phenyl]gallane](/img/structure/B13142832.png)


